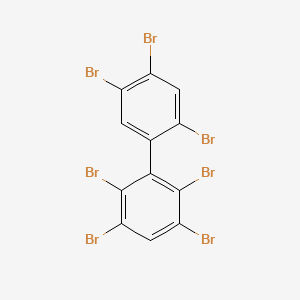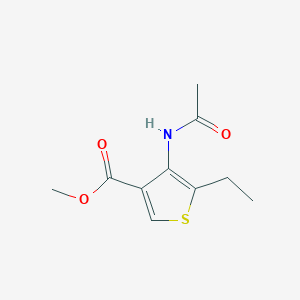
Methyl 4-acetamido-5-ethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetamido-5-ethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group at the 4-position, an ethyl group at the 5-position, and a carboxylate ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 5-ethylthiophene-3-carboxylic acid with acetic anhydride to introduce the acetamido group. This is followed by esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-acetamido-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene ring .
Applications De Recherche Scientifique
Methyl 4-acetamido-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in material science and organic electronics.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of Methyl 4-acetamido-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Methyl 4-acetamido-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-acetamido-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-acetamido-5-ethylthiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl group at the 5-position and the methyl ester at the 3-position differentiates it from other thiophene derivatives, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
81741-91-5 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
methyl 4-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-4-8-9(11-6(2)12)7(5-15-8)10(13)14-3/h5H,4H2,1-3H3,(H,11,12) |
Clé InChI |
BIRPWHGWIZZJGC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CS1)C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



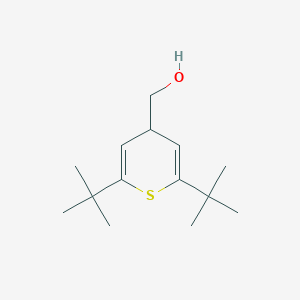
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

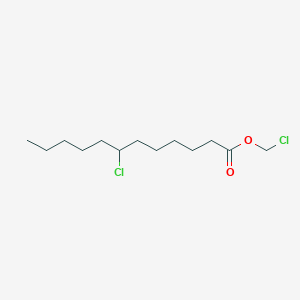


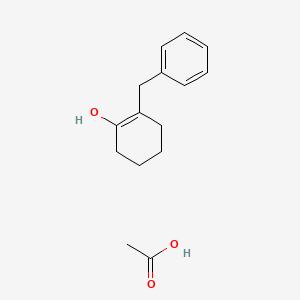
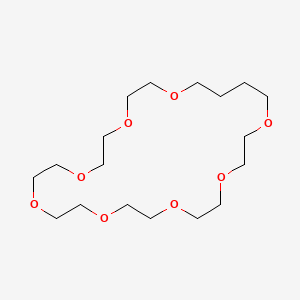
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
